DP2 Binding Affinity: Crth2-IN-1 vs. Ramatroban and Setipiprant
Crth2-IN-1 exhibits an IC50 of 6 nM in the human DP2 binding assay, representing an 18.8-fold improvement in binding potency relative to its structural parent ramatroban (IC50 = 113 nM) and is equipotent to the clinically evaluated setipiprant (IC50 = 6 nM) in this assay format [1]. This indicates that while Crth2-IN-1 and setipiprant share comparable target engagement at the receptor level, their downstream functional divergence becomes apparent only in more physiologically relevant assays (see Evidence_Item 2).
| Evidence Dimension | Human DP2 (CRTH2) receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Ramatroban: IC50 = 113 nM; Setipiprant: IC50 = 6 nM |
| Quantified Difference | 18.8-fold more potent than ramatroban; equipotent to setipiprant |
| Conditions | Radioligand binding assay using human DP2 receptor |
Why This Matters
Binding potency alone does not differentiate Crth2-IN-1 from setipiprant, necessitating functional selectivity metrics for procurement decisions.
- [1] MedChemExpress. Setipiprant Product Datasheet. CAS 866460-33-5. View Source
